Diethyl 5-hydroxyisophthalate
Overview
Description
Diethyl 5-hydroxyisophthalate is an organic compound with the molecular formula C12H14O5. It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by ethyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known that phthalates, a group of chemicals to which diethyl 5-hydroxyisophthalate belongs, are endocrine-disrupting chemicals . They can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .
Mode of Action
Phthalates are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
Phthalates, including this compound, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The proposed metabolic pathway for phthalate biodegradation showed that phthalates are hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which is subsequently metabolized to phthalic acid . The phthalic acid thus produced undergoes aromatic ring cleavage .
Result of Action
Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of microorganisms capable of degrading phthalates can influence the compound’s action . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
It is known that it can undergo a base-catalyzed nucleophilic oxirane ring-opening addition reaction . This reaction could potentially interact with various enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical reactions .
Cellular Effects
It is plausible that it could influence cell function by interacting with various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to undergo a base-catalyzed nucleophilic oxirane ring-opening addition reaction , which could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 5-hydroxyisophthalate can be synthesized through several methods. One common method involves the esterification of 5-hydroxyisophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-hydroxyisophthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield diethyl 5-formylisophthalate, while reduction of the ester groups can produce this compound alcohol .
Scientific Research Applications
Diethyl 5-hydroxyisophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is used in the production of polymers and other materials
Comparison with Similar Compounds
Diethyl 5-hydroxyisophthalate can be compared with other similar compounds such as:
Dimethyl 5-hydroxyisophthalate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl isophthalate: Lacks the hydroxyl group, making it less reactive in certain reactions.
Diethyl 5-formylisophthalate: Contains a formyl group instead of a hydroxyl group, leading to different reactivity
These comparisons highlight the unique properties of this compound, such as its ability to participate in hydrogen bonding and its reactivity in various chemical reactions.
Properties
IUPAC Name |
diethyl 5-hydroxybenzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZBTHGPBGQFLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345698 | |
Record name | Diethyl 5-hydroxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39630-68-7 | |
Record name | Diethyl 5-hydroxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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